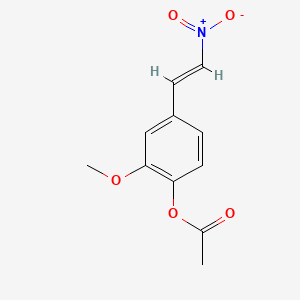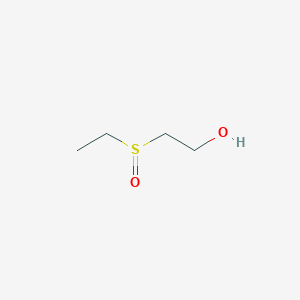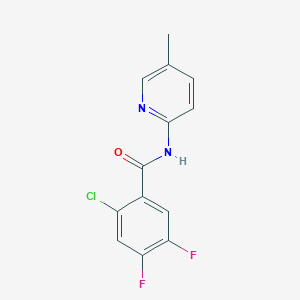
Vanadium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Vanadium(4+) is a monoatomic tetracation and a vanadium cation.
Scientific Research Applications
1. Environmental and Biological Significance
Vanadium(4+), with its dual character and multidirectional action, is of significant interest in pharmacology and various scientific disciplines. It is a biologically essential redox-active metal known for its ability to evoke contrasting effects. Its relevance extends to environmental and biological systems, including its essentiality in certain species and potential toxicity at higher concentrations (Ścibior, Llopis, Holder, & Altamirano-Lozano, 2016).
2. Industrial Applications in Fusion Technology
Vanadium alloys, particularly V–4Cr–4Ti, are advanced options for low activation structural materials in fusion reactors. Over two decades of research have positioned these alloys as leading candidates for fusion applications, with notable progress made in fabricating alloy products and enhancing properties like high-temperature strength and corrosion resistance (Muroga, Chen, Chernov, Kurtz, & Flem, 2014).
3. Geochemical Interactions and Ecotoxicity
Vanadium(4+), as a redox-sensitive element, is involved in various geochemical interactions. It is strongly bound to environmental sorbents and can undergo mobilization under certain conditions. Its essential role in certain organisms and potential ecotoxicity at high concentrations highlight the need for further research in its biogeochemistry (Gustafsson, 2019).
4. Role in Steelmaking and Commercial Applications
Vanadium(4+) is predominantly used in alloys due to its physical properties such as high tensile strength and fatigue resistance. Its consumption in the iron and steel industry represents a major share of vanadium-bearing products worldwide. Vanadium's diverse applications range from steelmaking to aerospace, reflecting its ubiquity and significance in various commercial fields (Moskalyk & Alfantazi, 2003).
5. Contribution to Energy Storage and Environmental Safety
Vanadium's role in energy storage, particularly in vanadium redox-flow batteries, and its use as a microalloying element in metallurgy, are important for carbon reduction initiatives. Understanding its toxicological profile and ensuring safety in its applications are crucial for maximizing its environmental opportunities (White & Levy, 2021).
properties
CAS RN |
22541-76-0 |
|---|---|
Product Name |
Vanadium(4+) |
Molecular Formula |
V+4 |
Molecular Weight |
50.941 g/mol |
IUPAC Name |
vanadium(4+) |
InChI |
InChI=1S/V/q+4 |
InChI Key |
PSDQQCXQSWHCRN-UHFFFAOYSA-N |
SMILES |
[V+4] |
Canonical SMILES |
[V+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



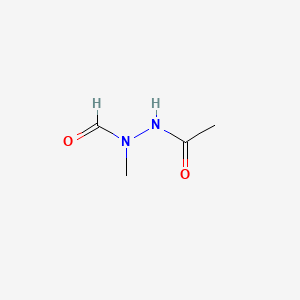
![(8S,9S,10R,14S,17S)-17-acetyl-10-methyl-13-prop-2-ynyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1211666.png)
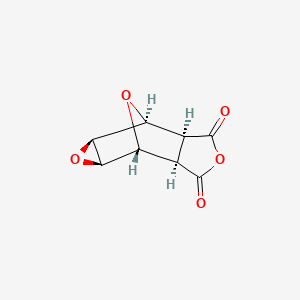
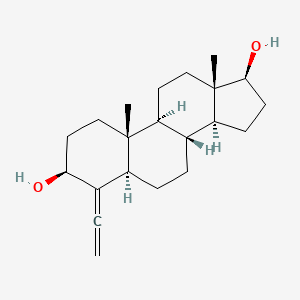


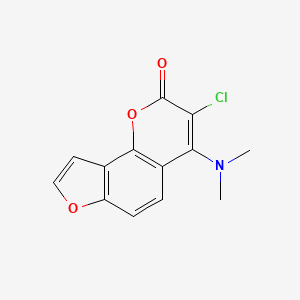
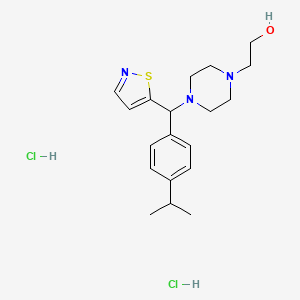


![9-Amino-12-[carboxy(hydroxy)methyl]-4-hydroxy-10,13-dioxo-2-oxa-11,14-diazatricyclo[15.2.2.13,7]docosa-1(19),3,5,7(22),17,20-hexaene-15-carboxylic acid](/img/structure/B1211683.png)
